methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate

Fragment-based drug discovery Lead-oriented synthesis Atom economy

FBDD programs requiring dual-handle triazole scaffolds often face limited diversification options. Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate solves this with orthogonal 3-CN and 5-CO2Me groups enabling independent elaboration to thiocarboxamides, carboxamidines, amides, or hydrazides. • 152.11 g/mol; 8.4% lower MW than ethyl ester → higher ligand efficiency (LE >0.30 kcal/mol/heavy atom achievable) • Key ribavirin intermediate (US Pat. 3,927,216; 8,198,461) • Bulk quantities; ≥98% purity; ambient shipping

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
Cat. No. B13335640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=NN1)C#N
InChIInChI=1S/C5H4N4O2/c1-11-5(10)4-7-3(2-6)8-9-4/h1H3,(H,7,8,9)
InChIKeyWYIWDXKDSCFYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Cyano-1H-1,2,4-Triazole-5-Carboxylate Overview


Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate (CAS 1174005-63-0; also indexed as methyl 5-cyano-1H-1,2,4-triazole-3-carboxylate due to annular tautomerism) is a low-molecular-weight (152.11 g/mol) 1,2,4-triazole scaffold concurrently bearing a nitrile group at the 3-position and a methyl ester at the 5-position . The 1,2,4-triazole nucleus is embedded in over 30 approved drugs, including the antiviral agent ribavirin and the antifungal voriconazole, and the 3-cyano-1,2,4-triazole motif in particular serves as a critical intermediate in ribavirin manufacture [1][2]. This compound occupies a distinct position among 1,2,4-triazole building blocks because the cyano and methyl ester functionalities are orthogonal—the nitrile can be converted to thiocarboxamide, carboxamidine, or tetrazole moieties, while the ester permits hydrolysis, amidation, or hydrazinolysis—enabling divergent synthetic pathways unavailable to mono-functional analogs [1].

1
Dual orthogonal handles enable divergent synthesis from a single building block.
2
Low molecular weight (152.11) supports fragment-based library construction.
3
Documented intermediate in ribavirin chemotype and antiviral research.

Methyl 3-Cyano-1H-1,2,4-Triazole-5-Carboxylate: Why Analogs Fall Short


Substituting methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate with its closest analogs—ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate (CAS 853907-83-2, MW 166.14) or methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5, lacking the cyano group)—introduces measurable differences in molecular weight, lipophilicity, steric profile, and hydrogen-bonding capacity that propagate through downstream synthesis and biological assays . The methyl ester confers approximately 8.4% lower molecular weight than the ethyl ester (152.11 vs. 166.14 g/mol), which translates into higher atom economy in fragment-based library construction and altered membrane permeability in cellular assays . Critically, the absence of the cyano group in non-cyano analogs eliminates the capacity for conversion to thiocarboxamide and carboxamidine pharmacophores that are essential for antiviral activity in the ribavirin chemotype [1]. Furthermore, the annular tautomerism of the 1,2,4-triazole ring means that 3-cyano-5-carboxylate and 5-cyano-3-carboxylate nomenclatures refer to the same equilibrating species, a property that affects regioselectivity in N-alkylation reactions—substitution patterns that differ markedly from those of 1,2,3-triazole isomers [2].

This Compound
Methyl ester, MW 152.11
3-Cyano group present
1,2,4-Triazole tautomeric core
Analog May Differ
!Ethyl ester adds 8.4% MW, may shift permeability
!Non-cyano analogs lack thiocarboxamide path
!1,2,3-Triazole isomer alters regioselectivity

Methyl 3-Cyano-1H-1,2,4-Triazole-5-Carboxylate: Comparator Evidence


Molecular Weight Advantage in Fragment-Based Synthesis

Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate (MW 152.11 g/mol) is 8.4% lighter than its direct ethyl ester analog (MW 166.14 g/mol) . In fragment-based library construction, this 14.03 g/mol reduction is significant because fragment hits in the <160 Da range have higher ligand efficiency metrics; the methyl ester delivers a lower starting molecular weight while retaining both the cyano and ester functional handles, providing a more favorable LE baseline than the ethyl ester for subsequent growth vectors . The reduced carbon count also simplifies NMR characterization—the methyl ester singlet (δ ~3.9 ppm, 3H) provides a cleaner diagnostic signal in crude reaction monitoring compared to the ethyl ester's quartet–triplet pattern (δ ~4.3 ppm, 2H; δ ~1.3 ppm, 3H) [1].

MW Advantage
Cross-study comparable
152.11 vs 166.14 g/mol (−8.4%)
Supports higher ligand efficiency potential in fragment screens.
Calculated physicochemical comparison.
Fragment-based drug discovery Lead-oriented synthesis Atom economy

Synthetic Yield: Methyl vs. Ethyl Ester

In the Grygorenko et al. (2022) systematic study of 1,2,4-triazole-3(5)-carboxylate synthesis via cyclization of β-acylamidrazones, the methyl ester derivative (R = Me, compound 1b) was obtained in 79% isolated yield, compared with 76% for the ethyl ester (R = Et, compound 1c) and 74% for the n-propyl ester (R = n-Pr, compound 1d) under optimized conditions using diphenyl ether at 259 °C followed by simple filtration and hexane wash [1]. The methyl ester's 3-percentage-point yield advantage over the ethyl ester, while modest, is commercially meaningful at multi-kilogram scale, especially considering that the methyl ester also requires less alkylating agent by mass. Furthermore, subsequent conversion of the corresponding carboxamide 21b to nitrile 32b via the PMB-protection/TFAA-dehydration sequence proceeded with 67% overall yield across four steps, demonstrating that the methyl substituent is compatible with the full synthetic pathway [1].

Synthetic Yield
Cross-study comparable
79% (Me) vs 76% (Et), +3 pp
Reported yield context supports scale-up sourcing review.
Cyclization in Ph2O at 259 °C; filtration work-up.
Heterocyclic synthesis Process chemistry Building block scalability

Orthogonal Reactivity of Cyano and Ester Groups

The defining synthetic advantage of methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate over mono-functional analogs such as 3-cyano-1,2,4-triazole (3-CNT, CAS 3641-10-9) or methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5) is the presence of two electronically distinct and orthogonally reactive functional groups [1]. The nitrile at position 3 can be converted to a thiocarboxamide (by reaction with H2S) or a carboxamidine (by reaction with NH3), while the methyl ester at position 5 can independently undergo hydrolysis to the carboxylic acid, amidation, or hydrazinolysis [1]. In the ribavirin synthesis pathway, 3-cyano-1-(β-D-ribofuranosyl)-1,2,4-triazole intermediates are converted to the bioactive 3-carboxamide via the nitrile → thiocarboxamide → carboxamidine sequence; having an ester at position 5 provides an additional vector for solubility modulation or further derivatization that is absent in 3-CNT itself [1][2]. The conversion of 1,2,4-triazole-3-carboxamide to the corresponding 3-cyano derivative, as described in US Patent 8,198,461, proceeds with high yields (>85%) using TFAA or POCl3-mediated dehydration, while the ester remains intact under these conditions [2].

Orthogonal Reactivity
Class-level inference
2 reactive groups vs 1 in mono-functional analogs
Enables divergent derivatization without intermediate acquisition.
Scope per Grygorenko et al. 2022 and US 3,991,078.
Divergent synthesis Orthogonal functionalization Antiviral intermediate chemistry

N-Alkylation Regioselectivity: 1,2,4- vs. 1,2,3-Triazole

Due to rapid prototropic tautomerism in the 1H-1,2,4-triazole ring, methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate and methyl 5-cyano-1H-1,2,4-triazole-3-carboxylate represent the same equilibrating species [1]. This tautomeric degeneracy means that N-alkylation reactions on this scaffold produce nearly equimolar mixtures of 1-alkyl and 2-alkyl regioisomers unless steric or electronic directing effects are employed. Grygorenko et al. (2022) demonstrated that alkylation of 1,2,4-triazole-3(5)-carboxylates with MeI in DMF/K2CO3 yields ratios of approximately 1:1 for 1-N-methyl vs. 2-N-methyl products (compounds 14 and 15), with deviations observed only when bulky C-3 aryl substituents (e.g., 4-ClC6H4) bias the ratio to ~3:1 [1]. This behavior contrasts with the 1,2,3-triazole isomer series (e.g., methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate, CAS 60034-39-1), where the triazole ring topology and the relative positioning of substituents produce distinct reactivity and biological target profiles . The 1,2,4-triazole scaffold is present in ribavirin and voriconazole, whereas 1,2,3-triazoles are predominantly used as bioisosteres of amide bonds in click chemistry applications—a fundamental divergence in pharmaceutical relevance [2].

N-Alkylation Regioselectivity
Class-level inference
1,2,4-triazole ~1:1 mixture; 1,2,3-triazole differs
Tautomeric core impacts regioisomer separation effort.
MeI, K2CO3, DMF; Grygorenko et al. 2022 Table 2.
Regioselective alkylation Tautomerism 1,2,4-Triazole vs. 1,2,3-triazole

Hydrolytic Stability: Methyl vs. Ethyl Ester

The methyl ester moiety in methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate occupies a strategic midpoint in the hydrolytic stability continuum: it is more resistant to hydrolysis than the corresponding ethyl ester (due to reduced steric bulk at the acyl carbon) but more readily cleaved than the tert-butyl ester, based on established structure–hydrolysis relationships for 1,2,4-triazole carboxylates [1]. In the N-substituted 1,2,4-triazole pro-drug system described in US Patent 3,991,078, the alkyl carboxylate group at position 3 of the triazole serves as a latent form that undergoes aminolysis to the bioactive carboxamide upon ribosylation; the methyl ester provides a practical balance of stability during storage and handling with sufficient reactivity for nucleophilic displacement [2]. The free acid form (1H-1,2,4-triazole-3-carboxylic acid, 5-cyano-) presents different solubility and coupling reactivity profiles that necessitate activation (e.g., CDI or HATU) for amide bond formation, whereas the methyl ester can be directly converted via aminolysis or hydrazinolysis without additional coupling reagents [2]. The alkaline hydrolysis of the methyl ester to the corresponding 3-cyano-1H-1,2,4-triazole-5-carboxylic acid proceeds quantitatively under standard LiOH/THF/H2O conditions, a transformation that is typically faster for methyl esters than for ethyl esters due to reduced steric hindrance at the carbonyl .

Hydrolytic Stability
Class-level inference
Methyl ester: intermediate rate; direct aminolysis feasible
Balance of storage stability and nucleophilic displacement reactivity.
Rank: Me > Et >> t-Bu; LiOH/THF/H2O conditions.
Ester hydrolysis Pro-drug design Intermediate stability

Methyl 3-Cyano-1H-1,2,4-Triazole-5-Carboxylate Applications


Fragment-Based Lead Generation Libraries

For fragment-based drug discovery (FBDD) programs targeting antiviral or anticancer endpoints, methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate is the preferred 1,2,4-triazole entry point over the ethyl ester due to its 8.4% lower molecular weight (152.11 vs. 166.14 g/mol) [1]. The lower MW contributes to higher ligand efficiency (LE > 0.30 kcal/mol per heavy atom achievable upon hit elaboration) and leaves more headroom for growth vectors before exceeding the Rule-of-Three threshold (MW < 300). The dual cyano and ester handles enable both amide coupling and nitrile → heterocycle diversification from a single fragment starting point [1].

Ribavirin Chemotype Intermediate Supply

The 3-cyano-1,2,4-triazole scaffold is the established key intermediate for ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) manufacture, as documented in US Patents 3,927,216, 4,138,547, and 3,991,078 [2]. Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate provides a functionalized variant that retains the critical 3-cyano group for conversion to the carboxamide pharmacophore while offering the 5-methyl ester as an additional derivatization handle for solubility optimization or pro-drug strategies. The improved synthetic process described in US Patent 8,198,461 enables conversion of 1,2,4-triazole-3-carboxamides to 3-cyano derivatives in a single step with >85% yield and without elaborate purification, supporting scalable supply of this intermediate class [2].

Cathepsin and Kinase Inhibitor Libraries

3-Cyano-substituted 1,2,4-triazoles have demonstrated inhibitory effects on cathepsin K, a critical bone-resorbing protease and osteoporosis target, with the nitrile group engaging in specific electrophilic interactions with the active-site cysteine residue . Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate provides the cathepsin K-active 3-cyano-1,2,4-triazole pharmacophore with an additional ester handle at the 5-position that can be elaborated to optimize selectivity, solubility, and ADME properties without ablating the core nitrile–target interaction. This scaffold also features in electrophilicity/reactivity correlation studies that inform mechanism-of-action prediction for nitrile-containing drug candidates .

Agrochemical Triazole Building Block Supply

The 1,2,4-triazole nucleus is embedded in numerous agricultural fungicides (e.g., triazole CYP51 inhibitors analogous to fluconazole and posaconazole) and herbicides [3]. Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate serves as a versatile agrochemical intermediate because the methyl ester provides higher atom economy than ethyl or higher alkyl esters for field-application-relevant formulations, while the cyano group at position 3 offers a synthetic entry point to thiocarboxamide and carboxamidine motifs that are present in commercial fungicidal triazoles. The 79% synthetic yield benchmark for methyl 1,2,4-triazole-3(5)-carboxylate (vs. 76% for the ethyl ester) supports cost-effective multi-kilogram procurement for agrochemical development [1].

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation
Low-MW triazole scaffold with dual handles
Ligand efficiency potential and growth-vector headroom
Ribavirin Chemotype Intermediate
3-Cyano-1,2,4-triazole core with ester handle
Nitrile-to-carboxamide conversion efficiency
Kinase & Cathepsin Inhibitor Libraries
Nitrile group for target engagement; ester for elaboration
Selectivity and ADME optimization potential
Agrochemical Triazole Intermediates
Atom-economical methyl ester; cyano entry point
Cost-effective kg-scale yield benchmarking
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